molecular formula C20H17BrN2O4S B15226674 4-Bromo-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide

4-Bromo-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide

Katalognummer: B15226674
Molekulargewicht: 461.3 g/mol
InChI-Schlüssel: ZLGZDJLTGIDKGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a bromine atom, a nitrobenzyl group, and a p-tolyl group attached to a benzenesulfonamide core, making it a complex molecule with potential for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes:

    Bromination: The addition of a bromine atom to the aromatic ring.

    Sulfonamide Formation: The reaction of the brominated nitrobenzyl compound with p-tolylamine and a sulfonyl chloride to form the final sulfonamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group.

    Oxidation Reactions: The p-tolyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can facilitate the substitution of the bromine atom.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can reduce the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the p-tolyl group.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Formation of 4-amino-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide.

    Oxidation: Formation of 4-Bromo-N-(4-nitrobenzyl)-N-(p-carboxyphenyl)benzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

4-Bromo-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antibiotic or anticancer agent.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Bromo-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial enzymes or interfering with cellular processes. The bromine and nitro groups can interact with biological targets, leading to the compound’s antimicrobial or anticancer effects. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial growth by competitive inhibition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-N-(4-nitrobenzyl)-N-(phenyl)benzenesulfonamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    4-Chloro-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.

    4-Bromo-N-(benzyl)-N-(p-tolyl)benzenesulfonamide: Similar structure but without the nitro group.

Uniqueness

4-Bromo-N-(4-nitrobenzyl)-N-(p-tolyl)benzenesulfonamide is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications in scientific research.

Eigenschaften

Molekularformel

C20H17BrN2O4S

Molekulargewicht

461.3 g/mol

IUPAC-Name

4-bromo-N-(4-methylphenyl)-N-[(4-nitrophenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C20H17BrN2O4S/c1-15-2-8-18(9-3-15)22(14-16-4-10-19(11-5-16)23(24)25)28(26,27)20-12-6-17(21)7-13-20/h2-13H,14H2,1H3

InChI-Schlüssel

ZLGZDJLTGIDKGI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N(CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.